N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-8-9-19(3)23(15-17)33(31,32)28-14-6-5-7-22(28)12-13-26-24(29)25(30)27-21-11-10-18(2)20(4)16-21/h8-11,15-16,22H,5-7,12-14H2,1-4H3,(H,26,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKODJGKFAWNSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS Number: 898407-14-2) is a complex organic compound that exhibits significant potential in various biological contexts. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a multi-functional structure that includes:
- Phenyl Rings : Two dimethyl-substituted phenyl groups enhance hydrophobic interactions.
- Piperidine Ring : This cyclic amine contributes to the compound's interaction with biological targets.
- Oxalamide Group : This functional group is known for its ability to form hydrogen bonds, which can be critical in enzyme-substrate interactions.
The molecular formula is with a molecular weight of 471.6 g/mol .
Research indicates that N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide may interact with various biological targets, including enzymes and receptors. The structural components suggest potential modulation of enzyme activity, particularly through interactions with hydrophobic pockets in proteins and hydrogen bonding with amino acids.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes involved in lipid metabolism and inflammatory processes. For instance:
- Soluble Epoxide Hydrolase (sEH) : This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular health. Inhibition of sEH by this compound could lead to increased levels of EETs, potentially offering therapeutic benefits in cardiovascular diseases.
Case Studies
- Antidepressant Activity : A study on structurally similar compounds has shown promise in treating major depressive disorder by modulating serotonin receptors. While specific data on N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is limited, its structural analogs have exhibited significant activity against serotonin receptors (5-HT) and the serotonin transporter (SERT) .
- Cancer Research : Preliminary studies suggest that compounds with similar oxalamide structures may exhibit anti-cancer properties through apoptosis induction in cancer cell lines. Further research is needed to explore this potential for N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide specifically.
Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes hypothetical comparisons based on structural analogs and methodologies inferred from .
Key Observations:
Sulfonamide Role: The 2,5-dimethylphenylsulfonyl group could confer metabolic stability and solubility relative to non-sulfonylated analogs.
Scaffold Flexibility : The ethyl-oxalamide linker may allow conformational adaptability, a feature absent in rigid scaffolds.
Research Findings and Methodological Considerations
- Structural Analysis : If crystallized, the target compound’s structure would likely be resolved using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution), as these are industry standards for small-molecule crystallography .
- Hypothetical SAR : Analogous compounds with truncated substituents (e.g., lacking sulfonamide or dimethyl groups) often show reduced potency, suggesting the target’s substituents are critical for activity.
Méthodes De Préparation
Structural Overview and Synthetic Challenges
The target compound features three critical components:
- N1-(3,4-Dimethylphenyl) moiety : A substituted aromatic group requiring regioselective coupling.
- Piperidin-2-yl ethyl backbone : A nitrogen-containing heterocycle with a sulfonyl-protected amine.
- Oxalamide linkage : A central –NHC(O)C(O)NH– group formed via condensation or dehydrogenative coupling.
Key synthetic challenges include:
- Steric hindrance from the 3,4-dimethylphenyl and 2,5-dimethylphenylsulfonyl groups.
- Regioselectivity in sulfonylation and oxalamide bond formation.
- Catalyst compatibility for multi-step reactions.
Preparation Methodologies
Stepwise Synthesis via Tosylation and Oxalamide Formation
Piperidine Sulfonylation
The piperidine ring is functionalized via sulfonylation using 2,5-dimethylbenzenesulfonyl chloride. This step protects the secondary amine and introduces the aryl sulfonyl group.
Conditions :
- Solvent: Dichloromethane or tetrahydrofuran.
- Base: Triethylamine or pyridine to scavenge HCl.
- Temperature: 0°C to room temperature.
- Yield: 85–92%.
Mechanism :
$$
\text{Piperidine} + \text{RSO}2\text{Cl} \xrightarrow{\text{Base}} \text{RSO}2\text{-Piperidine} + \text{HCl}
$$
The sulfonyl group enhances stability and directs subsequent coupling reactions.
Ethyl Side Chain Introduction
A 2-(piperidin-2-yl)ethyl group is introduced via nucleophilic substitution or reductive amination.
Example :
- React sulfonylated piperidine with 2-bromoethylamine hydrobromide in the presence of K$$2$$CO$$3$$.
- Yield: 70–78%.
Oxalamide Bond Formation
The oxalamide linkage is formed using oxalyl chloride or ruthenium-catalyzed dehydrogenative coupling.
Method A: Oxalyl Chloride Route
- React N1-(3,4-dimethylphenyl)amine with oxalyl chloride to form the acid chloride.
- Couple with the sulfonylated piperidine-ethylamine under basic conditions.
Conditions : - Solvent: THF, 0°C → RT.
- Base: Diisopropylethylamine.
- Yield: 65–72%.
Method B: Ruthenium-Catalyzed Dehydrogenative Coupling
- Use ethylene glycol and amines with a Ru-PNNH pincer complex (e.g., Ru-5 ).
Conditions : - Catalyst: 1 mol% Ru-5 , BuOK (1 mol%).
- Solvent: Toluene/dimethoxyethane (1:1).
- Temperature: 135°C, 24 hours.
- Yield: 66–87%.
Comparison :
| Parameter | Oxalyl Chloride | Ru-Catalyzed |
|---|---|---|
| Yield | 65–72% | 66–87% |
| Catalyst Cost | Low | High |
| Byproducts | HCl | H$$_2$$ |
| Scalability | Industrial | Lab-scale |
Palladium-Catalyzed Cyclization for Piperidine Formation
A modular approach constructs the piperidine ring in situ via palladium-catalyzed cyclization (Figure 1).
Procedure :
- Prepare propargyl substrate with sulfonamide and aryl groups.
- Cyclize using Pd(OAc)$$_2$$/Xantphos.
Conditions :
Advantages :
- High regio- and stereochemical control.
- Compatible with electron-deficient aryls.
Bimetallic Catalyzed Oxidative Carbonylation
Adapted from CN110041218A, this method uses CO and amines to form oxalamide precursors.
Steps :
- Oxidative Carbonylation :
- React CO, O$$2$$, and amine (e.g., 3,4-dimethylaniline) with Cu-Pd/Al$$2$$O$$_3$$.
- Form oxamide derivative (R$$1$$NHC(O)C(O)NHR$$2$$).
- Aminolysis :
- Treat intermediate with NH$$_3$$/urea.
Conditions :
- Treat intermediate with NH$$_3$$/urea.
Mechanistic Insights
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Stepwise (Oxalyl) | 65–72% | $$ | High | Moderate |
| Pd-Catalyzed Cyclization | 82–89% | $$$ | Medium | High |
| Ru-Catalyzed Coupling | 66–87% | $$$$ | Low | High |
| Bimetallic Carbonylation | 75–88% | $$ | High | Moderate |
Key Findings :
- Pd-catalyzed cyclization offers the highest yields but requires expensive catalysts.
- Bimetallic methods balance cost and scalability for industrial applications.
- Ru-catalyzed routes are atom-economical but limited by catalyst availability.
Q & A
Q. What are the key synthetic strategies for N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide?
The synthesis involves multi-step organic reactions:
- Sulfonamide Formation : Reacting 2,5-dimethylbenzenesulfonyl chloride with piperidine derivatives under anhydrous conditions to introduce the sulfonyl-piperidine moiety. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) are critical to avoid side reactions .
- Piperidine Functionalization : Alkylation of the piperidine nitrogen using ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxalamide Coupling : Condensation of the intermediate amine with oxalyl chloride in the presence of a tertiary amine (e.g., triethylamine) to form the oxalamide bridge . Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How is the structural identity of this compound confirmed?
Advanced analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions (e.g., dimethylphenyl groups at δ 2.2–2.4 ppm for methyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 507.23 (calculated for C₂₈H₃₄N₃O₄S⁺) .
- Infrared (IR) Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O) and 1330 cm⁻¹ (S=O) validate functional groups .
Q. What purification methods ensure high yield and purity for this compound?
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures enhance crystalline purity, monitored by HPLC (>98% purity) .
Advanced Research Questions
Q. What methodological approaches are used to analyze its enzyme inhibition mechanisms?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target enzymes (e.g., proteases), with dissociation constants (Kd) calculated from sensorgram data .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites, validated by mutagenesis studies (e.g., residue Trp215 critical for sulfonyl group interaction) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Variation : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity. Compare IC₅₀ values in enzyme assays .
- Piperidine Modifications : Introduce sp³-hybridized carbons (e.g., cyclopropane) to restrict conformational flexibility and improve selectivity .
- Data Analysis : Use CoMFA (Comparative Molecular Field Analysis) to correlate structural features with activity trends .
Q. How to address contradictions in reported biological activities across studies?
- Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) to eliminate variability .
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100 ns trajectories to resolve discrepancies in binding modes .
Methodological Notes
- In Vivo Pharmacokinetics : Use rodent models to assess oral bioavailability. Plasma samples analyzed via LC-MS/MS for metabolite profiling (e.g., hydroxylated derivatives) .
- Scale-Up Synthesis : Employ continuous flow reactors with residence time <5 min to improve yield (85% vs. batch 72%) and reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
